molecular formula C9H14N2 B1606733 N-(pyridin-2-ylmethyl)propan-2-amine CAS No. 58669-30-0

N-(pyridin-2-ylmethyl)propan-2-amine

Cat. No.: B1606733
CAS No.: 58669-30-0
M. Wt: 150.22 g/mol
InChI Key: YDCNZMOBAPTYRB-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)propan-2-amine is a chemical compound with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with an isopropyl group and a methylamine group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Mechanism of Action

Mode of Action

It is known that the compound was prepared by the alkylation reaction between 2-chloromethylpyridine and bis(isopropyl)amine . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by N-(pyridin-2-ylmethyl)propan-2-amine are not clearly established yet. Given its structural similarity to other pyridine derivatives, it might be involved in various biochemical reactions. This is purely speculative and further studies are required to elucidate the exact biochemical pathways influenced by this compound .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile. Future pharmacokinetic studies are needed to fully understand these aspects .

Result of Action

The molecular and cellular effects of this compound’s action are not well-understood at this time. It is anticipated that the compound, like other pyridine derivatives, may exhibit a range of biological activities. Experimental evidence is needed to confirm these effects .

Biochemical Analysis

Biochemical Properties

N-(pyridin-2-ylmethyl)propan-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can bind to enzymes such as cytochrome P450, influencing their activity and potentially altering metabolic processes . Additionally, this compound may interact with proteins involved in cellular signaling pathways, affecting their function and downstream effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell cycle regulation and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular stress responses and improving metabolic function . At high doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . Additionally, this compound may affect the levels of key metabolites, thereby altering metabolic homeostasis and cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs), facilitating its uptake and accumulation in target cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound may be targeted to the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-ylmethyl)propan-2-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridinecarboxaldehyde with isopropylamine . The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure consistent quality and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives. Substitution reactions result in various substituted pyridine derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)propan-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of catalysts and other industrial chemicals.

Comparison with Similar Compounds

N-(pyridin-2-ylmethyl)propan-2-amine can be compared with other similar compounds, such as:

    2-Picolylamine: Similar in structure but lacks the isopropyl group.

    N-Isopropyl-N-methylamine: Similar but with different substitution patterns on the pyridine ring.

    Isopropylamine: A simpler amine without the pyridine ring.

These compounds share some chemical properties but differ in their reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(2)11-7-9-5-3-4-6-10-9/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCNZMOBAPTYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207369
Record name N-Isopropylpyridine-2-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58669-30-0
Record name N-(1-Methylethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58669-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropylpyridine-2-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058669300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropylpyridine-2-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopropylpyridine-2-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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